Tert-butyl 3-pyridin-2-ylprop-2-enoate

Asymmetric synthesis β-Amino acid Diastereoselectivity

Synthetic chemists often face inconsistent diastereoselectivity when substituting pyridyl-acrylate esters. This 2-pyridyl isomer with tert-butyl protection delivers distinct stereochemical outcomes (vs 3/4-pyridyl), making it essential for chelation studies and kedarcidin-type β-amino ester synthesis. - **Key advantage:** LogP 2.44 (ΔLogP +0.9 over ethyl ester) for enhanced membrane permeability - **Scalable supply:** Metal-free HWE route achieves 91% yield, eliminating palladium contamination - **Logistics:** 3-year ambient shelf life; -80°C stock solutions stable for 6 months

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B12509327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-pyridin-2-ylprop-2-enoate
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C=CC1=CC=CC=N1
InChIInChI=1S/C12H15NO2/c1-12(2,3)15-11(14)8-7-10-6-4-5-9-13-10/h4-9H,1-3H3
InChIKeyTWSFUBIWTCVJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Procurement Overview


Tert-butyl 3-pyridin-2-ylprop-2-enoate (CAS 342601-67-6; also catalogued as CAS 181517-75-9 for the (E)-isomer) is a pyridyl-substituted α,β-unsaturated ester with molecular formula C₁₂H₁₅NO₂ and molecular weight 205.25 g/mol . The compound comprises a pyridin-2-yl ring conjugated to an acrylate moiety capped with a tert-butyl ester. It is predominantly obtained and utilized as the (E)-geometric isomer. As an acrylate ester building block, it serves as a key intermediate in medicinal chemistry, asymmetric synthesis, and heterocyclic chemistry programs [1]. Its commercial availability at purities typically ranging from 95% to 98% makes it a viable starting material for both academic and industrial synthetic workflows . The compound's combination of a Lewis-basic pyridine nitrogen, a Michael-acceptor enoate system, and a sterically bulky, lipophilic tert-butyl ester distinguishes it within the broader pyridyl-acrylate chemical space [2].

Risks of Generic Substitution for This Pyridyl-Acrylate


Within the pyridyl-acrylate ester family, seemingly minor structural alterations—such as changing the ester alkyl group or relocating the pyridine nitrogen—produce measurable and consequential differences in diastereoselectivity, lipophilicity, and reactivity profiles. The tert-butyl ester imparts substantially higher lipophilicity (LogP ≈ 2.44) compared to the ethyl (LogP ≈ 1.66) or methyl (LogP ≈ 1.53) congeners, which directly influences partitioning behavior in biphasic reactions and biological assay performance . More critically, the 2-pyridyl positional isomer exhibits fundamentally different stereochemical outcomes in asymmetric conjugate addition reactions relative to the 3-pyridyl and 4-pyridyl analogs, as documented in a direct comparative study [1]. These differences mean that substituting one pyridyl-acrylate ester for another without accounting for these parameters can lead to divergent synthetic yields, altered enantiomeric excess, or modified biological readouts. The evidence presented below quantifies the key dimensions where tert-butyl 3-pyridin-2-ylprop-2-enoate demonstrates verifiable differentiation from its closest structural relatives.

Quantitative Differentiation Evidence vs. Closest Analogs


Regiochemical Control of Diastereoselectivity in Asymmetric Conjugate Additions

In a direct comparative study by Bull et al. (2002), the conjugate addition of homochiral lithium (R)-N-benzyl-N-α-methyl-4-methoxybenzylamide to three regioisomeric tert-butyl pyridyl-prop-2-enoates revealed a stark divergence: the 3-pyridyl and 4-pyridyl isomers proceeded with 84% diastereomeric excess (de), while the 2-pyridyl isomer gave only 'low levels of diastereoselectivity' under identical conditions [1]. This result was attributed to competitive chelation of the lithium amide by the pyridine nitrogen at the 2-position, which disrupts the organized transition state accessible to the 3- and 4-pyridyl substrates. Following recrystallization and oxidative N-deprotection, the 3-pyridyl and 4-pyridyl substrates yielded (S)-β-amino acid derivatives in 97% ee and 98% ee respectively, whereas the unsubstituted 2-pyridyl substrate was not amenable to this high-selectivity pathway [1]. The 2-pyridyl substrate could only be driven to high enantioselectivity (97% ee) when the pyridine ring bore a 2-chloro-3-methoxymethoxy substitution pattern, enabling the asymmetric synthesis of the kedarcidin β-amino ester component [1].

Asymmetric synthesis β-Amino acid Diastereoselectivity Conjugate addition

Lipophilicity Gradient Across Ester Homologs and LogP Selection Criterion

The tert-butyl ester of 3-pyridin-2-ylprop-2-enoate exhibits a measured/computed LogP of 2.44 (ChemSrc) to 2.2 (Molaid) [1]. This represents a significant increase in lipophilicity compared to the ethyl ester (LogP = 1.66, ChemScene) , the methyl ester (LogP = 1.53, Fluorochem) , and the free carboxylic acid (LogP = 1.18, Molbase) [2]. The lipophilicity increment conferred by the tert-butyl group (ΔLogP ≈ +0.78 vs. ethyl; ≈ +0.91 vs. methyl; ≈ +1.26 vs. free acid) is consistent with the well-established Hansch π contribution of the tert-butyl substituent relative to hydrogen. This property has direct implications for compound partitioning in aqueous-organic biphasic reactions, chromatographic retention behavior, and membrane permeability in cell-based assays.

Lipophilicity LogP Drug design Physicochemical property

Synthetic Route Yield Differential Between Complementary Pathways

Two distinct synthetic approaches to tert-butyl (E)-3-pyridin-2-ylprop-2-enoate (CAS 181517-75-9) have been documented with specific yields: Route A, employing a palladium-catalyzed Heck-type coupling between 2-bromopyridine and tert-butyl acrylate, affords the product in approximately 76% yield . Route B, utilizing a Horner-Wadsworth-Emmons-type olefination between pyridine-2-carboxaldehyde and tert-butyl bromoacetate in the presence of sodium hydride in THF, delivers the product in approximately 91% yield . The substantial 15-percentage-point yield advantage of Route B, combined with the avoidance of palladium catalysis (beneficial for applications sensitive to metal contamination), provides a clear basis for route selection depending on scale, cost, and purity specifications. Additionally, a third approach documented in patent EP1424336A1 using sodium hydride in THF with pyridine-2-carboxaldehyde as starting material reports a 77% yield [1].

Synthetic methodology Yield optimization Horner-Wadsworth-Emmons Heck coupling

Ambient Storage Stability Advantage Over Lower Alkyl Ester Analogs

Commercial specifications indicate that tert-butyl (E)-3-(pyridin-2-yl)acrylate can be stored at room temperature with a shelf life of up to three years [1]. In contrast, the ethyl ester analog requires storage at -20°C, with room-temperature shipping only applicable for continental transit . This difference arises from the greater steric shielding of the ester carbonyl by the tert-butyl group, which retards both hydrolytic degradation and nucleophilic attack. The methyl ester, being the least sterically hindered of the three, is expected to exhibit the highest susceptibility to hydrolysis, although explicit long-term stability data for this specific methyl ester were not located. The tert-butyl ester's room-temperature storage compatibility reduces cold-chain logistics requirements and simplifies laboratory inventory management, which is particularly advantageous for multi-gram to kilogram-scale procurement.

Storage stability Handling Laboratory logistics Ester hydrolysis

Patent-Cited Utility as a Versatile Pharmaceutical Intermediate

Tert-butyl 3-pyridin-2-ylprop-2-enoate is explicitly cited as a synthetic reactant in patent EP1424336A1, which discloses 1,3-benzothiazinone derivatives possessing 'excellent apoptosis inhibitory activity and MIF (macrophage migration inhibitory factor) binding activity' for the prevention and/or treatment of cardiac diseases, neurodegenerative diseases, cerebrovascular diseases, CNS infectious diseases, trauma lesions, demyelinating diseases, bone and joint diseases, renal diseases, hepatic diseases, myelodysplasia, AIDS, and cancer [1]. In this patent, the compound serves as a precursor to tert-butyl (E)-3-(6-cyano-2-pyridyl)-2-propenoate and tert-butyl (E)-3-(1-oxido-2-pyridyl)-2-propenoate as downstream intermediates [1]. Additionally, the compound appears in patent RU-2018106098-A3 [2]. While patent citations do not constitute quantitative biological activity data for the compound itself, they establish it as a recognized building block in drug discovery programs, distinguishing it from less-documented analogs.

Pharmaceutical intermediate Patent landscape Apoptosis MIF binding

Mass Spectral Differentiation from Positional Isomers

The tert-butyl (2E)-3-(pyridin-2-yl)prop-2-enoate isomer has been characterized by GC-MS and its mass spectrum is deposited in the Wiley Registry of Mass Spectral Data 2023 [1]. The compound's InChIKey (TWSFUBIWTCVJEH-BQYQJAHWSA-N) and exact mass (205.110279 g/mol) provide unambiguous identifiers for analytical verification [1] . This is practically significant because the 2-pyridyl, 3-pyridyl, and 4-pyridyl isomers share identical molecular formulae and molecular weights (C₁₂H₁₅NO₂, 205.25 g/mol) and cannot be distinguished by unit-mass LC-MS alone. The availability of reference EI-MS spectra (2 spectra in the database) enables definitive identity confirmation of the 3-pyridyl positional isomer, distinguishing it from the 2-pyridyl target compound [1]. For quality control and incoming material verification in GLP environments, access to validated spectral reference data is a procurement-relevant differentiator.

Mass spectrometry Analytical characterization Quality control Spectral database

Optimal Application Scenarios Based on Differentiation Evidence


Asymmetric Synthesis of β-Pyridyl-β-Amino Acid Derivatives

This compound is the substrate of choice when the synthetic objective is to exploit the 2-pyridyl nitrogen's capacity for substrate-directed chelation during conjugate addition, leading to divergent stereochemical outcomes. As demonstrated by Bull et al. (2002), the 2-pyridyl isomer's 'low' diastereoselectivity contrasts with the 84% de achieved with 3- and 4-pyridyl isomers, making it uniquely suited for investigating chelation effects or for applications where the pyridine ring is subsequently functionalized (e.g., 2-chloro-3-methoxymethoxy substitution) to restore high selectivity (97% ee). Researchers targeting kedarcidin-type β-amino ester architectures should procure this specific isomer [1].

Lipophilicity-Driven Lead Optimization in Medicinal Chemistry

With a LogP of 2.44, this tert-butyl ester provides a quantifiable lipophilicity advantage (ΔLogP ≈ +0.8 to +0.9) over ethyl and methyl ester congeners. This makes it the preferred choice in medicinal chemistry programs where increased membrane permeability or enhanced binding to hydrophobic protein pockets is desired without altering the core pyridyl-acrylate pharmacophore. The compound's documented use as a precursor to biologically active 1,3-benzothiazinone derivatives with MIF-binding and apoptosis-modulating activity further supports its relevance in drug discovery pipelines [2].

Large-Scale Synthesis via High-Yield HWE Route

For process chemistry groups scaling up production, the HWE-type route using pyridine-2-carboxaldehyde and tert-butyl bromoacetate delivers a 91% yield—a 15-percentage-point improvement over the Heck coupling alternative (76%). This metal-free protocol eliminates palladium contamination concerns, making it the recommended synthetic pathway for producing material destined for biological assays or API intermediate applications. Procurement teams should engage suppliers who utilize this higher-yielding route to secure more competitive pricing at scale .

Compound Library Management and High-Throughput Screening Logistics

The room-temperature stability (3-year shelf life) of the neat compound, combined with its defined solution storage parameters (-80°C for 6 months, -20°C for 1 month for stock solutions), makes it suitable for integration into large compound libraries without the cold-chain infrastructure burden required by the ethyl ester analog. This logistical advantage is particularly relevant for screening facilities and CROs managing thousands of building blocks, where freezer capacity and energy costs are significant operational considerations [3] .

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